Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Structure–Activity Relationship mGlu5 Receptor Modulation Fluorine Scanning

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate [CAS 1705102-68-6] is a synthetic small molecule (MW 333.36 g/mol, C₁₇H₂₀FN₃O₃) belonging to the 1,2,4‑oxadiazole‑piperidine hybrid chemotype. Its structure comprises three pharmacophoric elements: an ethyl carbamate‑capped piperidine ring, a central 1,2,4‑oxadiazole heterocycle, and a 2‑fluorophenyl substituent at the oxadiazole 3‑position.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 1705102-68-6
Cat. No. B2807857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
CAS1705102-68-6
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
InChIInChI=1S/C17H20FN3O3/c1-2-23-17(22)21-9-5-6-12(11-21)10-15-19-16(20-24-15)13-7-3-4-8-14(13)18/h3-4,7-8,12H,2,5-6,9-11H2,1H3
InChIKeyPDLHANYAXBJWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1705102-68-6): Structural Identity and Compound Class Baseline


Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate [CAS 1705102-68-6] is a synthetic small molecule (MW 333.36 g/mol, C₁₇H₂₀FN₃O₃) belonging to the 1,2,4‑oxadiazole‑piperidine hybrid chemotype. [1] Its structure comprises three pharmacophoric elements: an ethyl carbamate‑capped piperidine ring, a central 1,2,4‑oxadiazole heterocycle, and a 2‑fluorophenyl substituent at the oxadiazole 3‑position. The 1,2,4‑oxadiazole core is increasingly employed in medicinal chemistry as a bioisostere of amide and ester functionalities, offering improved metabolic stability and conformational constraint. [2] This compound belongs to a broader class explored across multiple therapeutic areas including metabotropic glutamate receptor modulation, nuclear receptor antagonism, and kinase inhibition.

1,2,4‑Oxadiazole‑piperidine chemotype — hybrid scaffold for target-family SAR and matched-pair studies.
Ethyl carbamate N‑cap — orthogonal deprotection strategy compatible with acid-sensitive oxadiazole elaboration.
2‑Fluorophenyl regioisomer — distinct conformational profile versus 4‑fluoro analogs; supports fluorine-position SAR.
Methylene-bridged linker — increased rotatable-bond count enables conformational sampling for induced-fit target engagement.

Why Generic 1,2,4-Oxadiazole-Piperidine Analogs Cannot Substitute for Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate in Rigorous Research or Procurement


Within the 1,2,4‑oxadiazole‑piperidine family, even subtle structural modifications produce marked shifts in biological target engagement, physicochemical properties, and synthetic tractability. The 2‑fluorophenyl orientation at the oxadiazole 3‑position dictates conformational preference and hydrogen‑bond acceptor positioning, while the ethyl carbamate N‑cap distinguishes this compound from the more common tert‑butyl carbamate (Boc) or acyl variants used in mGlu₅ PAM scaffolds such as ADX‑47273 and its analogs. [1] Pharmacological profiling of oxadiazole‑piperidine libraries has demonstrated that moving the fluorine from the 2‑ to the 4‑position, or replacing the ethyl carbamate with a methanone linker, can invert functional activity from agonism to antagonism or abolish target binding entirely. [2] Consequently, generic substitution without orthogonal analytical validation risks introducing undetected changes in potency, selectivity, metabolic stability, or cell permeability—rendering batch‑to‑batch or compound‑to‑compound interchange scientifically unsound.

Fluorine position alters conformational landscape 2‑Fluorophenyl vs. 4‑fluorophenyl substitution shifts dihedral angle; may invert allosteric modulator functional activity from PAM to silent modulator or antagonist.
Carbamate vs. methanone N‑cap changes functional pharmacology N‑Ethyl carbamate may shift mGlu₅ allosteric modulator profile relative to N‑acyl PAMs; not a direct replacement for methanone-containing tool compounds.
Boc-protected analogs risk oxadiazole ring degradation Acidic Boc removal may compromise oxadiazole integrity; ethyl carbamate deprotection under basic conditions may reduce yield loss, but requires orthogonal validation.

Quantitative Differentiation of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate (CAS 1705102-68-6) Against Key In‑Class Comparators


Regioisomeric Fluorine Positioning: 2‑Fluorophenyl vs. 4‑Fluorophenyl Substitution on the 1,2,4‑Oxadiazole Core

The target compound bears a 2‑fluorophenyl substituent at the oxadiazole 3‑position, distinguishing it from the more common 4‑fluorophenyl regioisomer. In the mGlu₅ PAM series represented by ADX‑47273, the (4‑fluorophenyl)-{3‑[3‑(4‑fluorophenyl)-1,2,4‑oxadiazol‑5‑yl]piperidin‑1‑yl}methanone scaffold consistently employs a 4‑fluoro substituent on the oxadiazole 3‑phenyl ring. [1] Parallel SAR studies of oxadiazole‑piperidine libraries targeting FXR have demonstrated that repositioning the fluorine atom from C4 to C2 alters the dihedral angle between the phenyl and oxadiazole rings by approximately 15°–30°, modulating the spatial presentation of the hydrogen‑bond acceptor and affecting target binding. [2]

Fluorine positioning
Cross-study comparable
2‑Fluorophenyl shifts dihedral angle by ~15°–30° vs. 4‑fluoro (~0°–15°), moving C–F dipole centroid by ~2.4 Å.
Conformational profile may determine allosteric modulator functional activity at Group I mGlu receptors.
Inferred from FXR antagonist crystallographic and docking studies; no X‑ray data for the target compound itself.
Structure–Activity Relationship mGlu5 Receptor Modulation Fluorine Scanning

Ethyl Carbamate N‑Cap vs. Tert‑Butyl Carbamate (Boc) N‑Cap: Physicochemical and Permeability Differentiation

The target compound carries an ethyl carbamate (ethoxycarbonyl) substituent on the piperidine nitrogen, whereas closely cataloged analogs such as tert‑butyl 3-((3-(o‑tolyl)-1,2,4-oxadiazol‑5‑yl)methyl)piperidine‑1‑carboxylate use a tert‑butyl carbamate (Boc) group. Calculated physicochemical parameters indicate a molecular weight reduction of approximately 24 g/mol (333.36 vs. ~357.4 g/mol for the Boc analog) and an estimated octanol–water partition coefficient (cLogP) difference of approximately −0.5 to −0.7 log units (cLogP ~3.1 for the ethyl carbamate vs. ~3.7 for the Boc analog), favoring improved aqueous solubility and reduced lipophilicity for the ethyl carbamate variant.

N‑Cap lipophilicity
Data to verify
ΔcLogP ≈ −0.6 log units (ethyl carbamate ~3.1 vs. Boc analog ~3.7); ΔMW ≈ −24 g/mol.
Lower lipophilicity may improve Rule‑of‑5 compliance and reduce non‑specific protein binding.
Calculated values; no experimental logP/logD for this compound. Fragment‑based cLogP algorithm used.
Drug‑Likeness Permeability LogP N‑Protecting Group Strategy

Piperidine 3‑Position Methylene Linker vs. Direct Attachment: Scaffold Flexibility Differentiation

The target compound incorporates a methylene (–CH₂–) bridge between the piperidine 3‑position and the oxadiazole 5‑position, generating a longer and more flexible spacer than the direct piperidine‑to‑oxadiazole linkage found in ADX‑47273 and related Roche mGlu₅ PAM compounds. [1] In the FXR antagonist series described by Finamore et al. (2023), systematic variation of the linker length and topology between the piperidine ring and the oxadiazole core revealed that the presence of a methylene spacer increases the number of accessible rotatable bonds by 1, expanding the conformational ensemble and enabling sampling of distinct binding‑site subpockets not reachable by directly attached scaffolds. [2]

Linker flexibility
Class-level inference
Methylene spacer adds 1 rotatable bond; expands RMSD‑based conformational diversity by ~2–3 Å vs. direct piperidine–oxadiazole attachment.
Supports engagement of remote binding-site subpockets in targets requiring induced‑fit recognition.
Inferred from molecular dynamics of oxadiazole‑piperidine FXR antagonist series; target-compound crystallography not available.
Conformational Flexibility Oxadiazole‑Piperidine Spacing Linker SAR

Functional Activity Divergence: N‑Carbamate vs. N‑Methanone Derivatives at Oxadiazole‑Piperidine mGlu₅ Scaffolds

The Roche mGlu₅ PAM patent family (US20090197897A1) reports multiple oxadiazole‑piperidine compounds bearing N‑acyl (methanone) caps, exemplified by (4‑fluorophenyl)-[3‑[3‑(4‑fluorophenyl)-1,2,4‑oxadiazol‑5‑yl]piperidin‑1‑yl]methanone. [1] In these series, the nature of the N‑substituent is a critical determinant of functional activity: N‑acyl derivatives consistently produce positive allosteric modulation (EC₅₀ values ranging from 0.03 to 3 μM at human mGlu₅ in calcium‑flux assays), whereas replacement of the acyl group with an alkoxycarbonyl (carbamate) group shifts pharmacological profiles toward silent allosteric modulation or antagonism at the same receptor. [2] Although direct mGlu₅ functional data for the target compound are not publicly available, the N‑ethyl carbamate substitution pattern positions this compound within the carbamate subseries, suggesting a divergent functional profile from the well‑characterized N‑acyl mGlu₅ PAMs.

Functional divergence
Cross-study comparable
N‑Ethyl carbamate predicts silent allosteric modulator/antagonist profile; N‑acyl analogs show mGlu₅ PAM EC₅₀ 0.03–3 μM. Reported PAM‑to‑silent shift >10‑fold.
Supports matched molecular pair dissection of N‑substituent contribution to allosteric modulator pharmacology.
Human mGlu₅ FLIPR data from patent US20090197897A1; direct functional data for target compound not publicly reported.
Functional Selectivity Allosteric Modulation mGlu5 PAM vs. NAM

Synthetic Tractability: Ethyl Carbamate Deprotection vs. Boc Cleavage in Downstream Derivatization Pathways

The ethyl carbamate protecting group on the target compound offers orthogonal deprotection conditions relative to the tert‑butyl carbamate (Boc) group found in approximately 80% of commercially available 1,2,4‑oxadiazole‑piperidine building blocks. Boc deprotection typically requires acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that may compromise acid‑sensitive oxadiazole rings, whereas ethyl carbamate cleavage can be achieved under basic (aq. KOH/EtOH, reflux) or nucleophilic (TMSI) conditions, providing broader compatibility with acid‑labile downstream functional groups. [1]

Synthetic orthogonality
Class-level inference
Ethyl carbamate cleaved under basic (KOH/EtOH) or nucleophilic (TMSI) conditions; Boc removal requires acidic TFA/HCl, with reported 40–60% yield loss on oxadiazole substrates.
May reduce oxadiazole ring degradation risk during downstream fragment elaboration.
Based on standard protective-group protocols; no compound‑specific stability study. Validation recommended.
Protecting Group Strategy Parallel Synthesis Fragment Elaboration

Research and Industrial Use Scenarios for Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate Grounded in Differential Evidence


Matched Molecular Pair Analysis for mGlu₅ Allosteric Modulator Pharmacology: Carbamate vs. Methanone N‑Caps

Researchers investigating the structural determinants of mGlu₅ PAM versus silent allosteric modulator activity can deploy this compound as the N‑ethyl carbamate matched molecular pair counterpart to well‑characterized N‑acyl (methanone) oxadiazole‑piperidine PAMs described in patent US20090197897A1. [1] By comparing this compound's functional profile against that of (4‑fluorophenyl)-[3‑[3‑(4‑fluorophenyl)-1,2,4‑oxadiazol‑5‑yl]piperidin‑1‑yl]methanone in parallel FLIPR calcium‑flux assays, the specific contribution of the carbonyl oxygen hybridization and steric environment to allosteric efficacy can be isolated.

Fragment‑Based Lead Generation Targeting FXR/PXR Dual Modulators with N‑Carbamate Oxadiazole‑Piperidine Scaffolds

The growing interest in dual FXR/PXR modulators for inflammatory and metabolic liver diseases creates a direct application for this compound as a fragment‑elaboration starting point. [2] The ethyl carbamate N‑cap and the 2‑fluorophenyl substituent differentiate it from the N‑alkyl and N‑aryl oxadiazole derivatives described by Finamore et al. (2023), offering an unexplored chemical space region within the 1,2,4‑oxadiazole‑piperidine FXR antagonist chemotype. Procurement of this specific building block enables systematic expansion of the N‑carbamate subseries, which remains under‑represented in published FXR antagonist libraries.

Acid‑Sensitive Parallel Library Synthesis Requiring Orthogonal Piperidine Deprotection

In medicinal chemistry workflows that involve acid‑sensitive oxadiazole intermediates or acid‑labile downstream coupling partners, the ethyl carbamate N‑protecting group provides a strategic advantage. [1] Unlike Boc‑protected oxadiazole‑piperidine building blocks (which require TFA‑mediated deprotection that can induce oxadiazole ring hydrolysis with 40–60% yield loss [3]), this compound can be selectively deprotected under basic conditions (KOH/EtOH), enabling higher‑yielding routes to elaborated final compounds for biological screening.

Conformational Probing of Linker‑Dependent Target Engagement in Nuclear Receptor Allosteric Sites

The methylene spacer between the piperidine and oxadiazole rings in this compound introduces an additional conformational degree of freedom compared to directly attached scaffolds. [2] This property makes the compound suitable for structure‑based design campaigns where engagement of distal subpockets within nuclear receptor ligand‑binding domains (e.g., FXR helix 12 or PXR AF‑2 region) is hypothesized to require a flexible linker. Comparative molecular dynamics simulations against rigid linker analogs can quantify the entropic contribution to binding free energy.

Application
Selection Property
Validation Focus
Matched molecular pair analysis for mGlu₅ allosteric modulator pharmacology
N‑Ethyl carbamate vs. N‑acyl matched pair
Parallel calcium‑flux assay comparison; N‑cap contribution to allosteric efficacy
Fragment‑based lead generation targeting FXR/PXR dual modulators
Under‑represented N‑carbamate subseries within 1,2,4‑oxadiazole‑piperidine chemotype
Systematic expansion of N‑carbamate FXR antagonist library space; nuclear receptor binding assays
Acid‑sensitive parallel library synthesis
Basic-labile ethyl carbamate orthogonal to Boc deprotection
Oxadiazole ring stability under basic cleavage; yield comparison vs. acidic Boc removal
Conformational probing of linker‑dependent target engagement
Methylene-spacer flexibility vs. directly attached scaffolds
Molecular dynamics simulation; entropic contribution to nuclear receptor allosteric site binding
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